
Structural Elucidation of 2-Methyloxazole-4-
carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Methyloxazole-4-carbaldehyde

Cat. No.: B023661 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation

of 2-methyloxazole-4-carbaldehyde, a key building block in organic synthesis and drug

discovery. This document details the spectroscopic analysis and experimental protocols

essential for the unambiguous identification and characterization of this compound.

Introduction
2-Methyloxazole-4-carbaldehyde is a heterocyclic aldehyde with the molecular formula

C₅H₅NO₂ and a molecular weight of 111.10 g/mol .[1] Its structure consists of a five-membered

oxazole ring substituted with a methyl group at the 2-position and a formyl (aldehyde) group at

the 4-position. The accurate determination of its structure is critical for its application in the

synthesis of more complex molecules, including pharmacologically active compounds. This

guide will focus on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure of

2-methyloxazole-4-carbaldehyde.

Synthesis Overview
The preparation of 2-methyloxazole-4-carbaldehyde can be achieved through various

synthetic routes. One common method involves the oxidation of the corresponding alcohol, 2-

methyl-4-(hydroxymethyl)oxazole. Another scalable approach is the reduction of a

corresponding N-methoxy-N-methyl amide using a reducing agent like lithium aluminum
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hydride. The synthesis generally involves the formation of the oxazole ring from precursors

such as serine methyl ester.

dot graph Synthesis_Overview { layout=dot; rankdir=LR; node [shape=box, style=filled,

fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Serine_Ester [label="Serine Methyl Ester"]; Intermediate [label="Oxazoline Intermediate"];

Oxazole_Ester [label="2-Methyloxazole-4-carboxylate"]; Amide [label="N-methoxy-N-methyl-

\n2-methyloxazole-4-carboxamide"]; Target [label="2-Methyloxazole-4-carbaldehyde",

fillcolor="#FBBC05"];

Serine_Ester -> Intermediate [label="Cyclization"]; Intermediate -> Oxazole_Ester

[label="Oxidation"]; Oxazole_Ester -> Amide [label="Amidation"]; Amide -> Target

[label="Reduction (LiAlH4)"]; } dot Caption: Synthetic pathway to 2-Methyloxazole-4-
carbaldehyde.

Structural Elucidation Workflow
The structural confirmation of 2-methyloxazole-4-carbaldehyde relies on a combination of

spectroscopic techniques. Each technique provides unique and complementary information

about the molecule's connectivity, functional groups, and overall structure.

dot graph Elucidation_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled,

fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Sample [label="Synthesized Compound\n(2-Methyloxazole-4-carbaldehyde)"]; NMR

[label="NMR Spectroscopy\n(1H, 13C)"]; IR [label="IR Spectroscopy"]; MS [label="Mass

Spectrometry"]; Structure_Confirmation [label="Structure Confirmed", shape=ellipse,

style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Sample -> NMR [label="Proton/Carbon Framework"]; Sample -> IR [label="Functional

Groups"]; Sample -> MS [label="Molecular Weight &\nFragmentation"]; {NMR, IR, MS} ->

Structure_Confirmation; } dot Caption: Workflow for the structural elucidation of the target

compound.

Spectroscopic Data and Interpretation
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¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the

chemical environment of the hydrogen atoms in the molecule. The spectrum of 2-
methyloxazole-4-carbaldehyde is expected to show three distinct signals corresponding to

the aldehyde proton, the oxazole ring proton, and the methyl group protons.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.8-10.0 Singlet 1H
Aldehyde proton (-

CHO)

~8.3-8.6 Singlet 1H
Oxazole ring proton

(H-5)

~2.5-2.7 Singlet 3H Methyl protons (-CH₃)

Interpretation:

The downfield singlet at approximately 9.8-10.0 ppm is characteristic of an aldehyde

proton, which is highly deshielded due to the electron-withdrawing nature of the adjacent

carbonyl group.

The singlet at around 8.3-8.6 ppm corresponds to the single proton on the oxazole ring at

the 5-position. Its chemical shift is in the aromatic region, as expected for a heterocyclic

aromatic proton.

The upfield singlet at approximately 2.5-2.7 ppm integrates to three protons and is

assigned to the methyl group attached to the 2-position of the oxazole ring.

¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about

the carbon skeleton of the molecule. The spectrum of 2-methyloxazole-4-carbaldehyde is

expected to show five distinct signals, one for each unique carbon atom.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b023661?utm_src=pdf-body
https://www.benchchem.com/product/b023661?utm_src=pdf-body
https://www.benchchem.com/product/b023661?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b023661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~185.0 Aldehyde carbonyl carbon (-CHO)

~162.0 Oxazole ring carbon (C-2)

~150.0 Oxazole ring carbon (C-4)

~138.0 Oxazole ring carbon (C-5)

~14.0 Methyl carbon (-CH₃)

Interpretation:

The signal at approximately 185.0 ppm is characteristic of an aldehyde carbonyl carbon.

The signals at ~162.0 ppm and ~150.0 ppm are assigned to the C-2 and C-4 carbons of

the oxazole ring, respectively. These carbons are deshielded due to their attachment to

electronegative heteroatoms (nitrogen and oxygen).

The signal around 138.0 ppm corresponds to the C-5 carbon of the oxazole ring.

The upfield signal at approximately 14.0 ppm is assigned to the carbon of the methyl

group.

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based

on the absorption of infrared radiation, which causes molecular vibrations.

Table 3: IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~1700-1720 Strong C=O stretch (aldehyde)

~1580-1600 Medium C=N stretch (oxazole ring)

~2800-2900 Weak C-H stretch (aldehyde)

~2950-3000 Weak C-H stretch (methyl)

Interpretation:

A strong absorption band in the region of 1700-1720 cm⁻¹ is a clear indication of a

carbonyl (C=O) stretching vibration, consistent with the presence of an aldehyde functional

group.

The medium intensity band around 1580-1600 cm⁻¹ is characteristic of the C=N stretching

vibration within the oxazole ring.

The weak bands in the 2800-2900 cm⁻¹ region are typical for the C-H stretch of the

aldehyde proton.

The weak bands in the 2950-3000 cm⁻¹ region correspond to the C-H stretching vibrations

of the methyl group.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, which helps in confirming its structure.

Table 4: Mass Spectrometry Data

m/z Interpretation

111 Molecular ion (M⁺)

82 Loss of the formyl group (-CHO)

54 Further fragmentation
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Interpretation:

The molecular ion peak at an m/z of 111 corresponds to the molecular weight of 2-
methyloxazole-4-carbaldehyde (C₅H₅NO₂).[2]

A significant fragment at m/z 82 indicates the loss of a fragment with a mass of 29, which

corresponds to the formyl radical (•CHO). This is a characteristic fragmentation pattern for

aldehydes.

Further fragmentation can lead to smaller ions, such as the one observed at m/z 54.

Experimental Protocols
NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Dissolve approximately 5-10 mg of 2-methyloxazole-4-carbaldehyde
in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the

solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds, and 16-64 scans.

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and reference

the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g.,

1024 or more).
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Process the data and reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the clean ATR crystal before running the sample.

Co-add 16-32 scans to improve the signal-to-noise ratio.

Process the data by performing a background subtraction.

Mass Spectrometry
Instrumentation: A mass spectrometer, for example, coupled with a Gas Chromatography

(GC-MS) system or with a direct insertion probe.

Sample Preparation (GC-MS):

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane

or ethyl acetate) to a concentration of approximately 1 mg/mL.

Inject 1 µL of the solution into the GC-MS system.

Data Acquisition (Electron Ionization - EI):

Use a standard electron ionization energy of 70 eV.

Acquire mass spectra over a suitable m/z range (e.g., 40-200 amu).
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The GC will separate the compound from any impurities before it enters the mass

spectrometer.

Conclusion
The structural elucidation of 2-methyloxazole-4-carbaldehyde is definitively achieved through

the combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Each

analytical technique provides crucial, corroborative evidence for the presence of the key

functional groups and the overall molecular framework. The data presented in this guide serves

as a benchmark for the characterization of this important synthetic intermediate, ensuring its

identity and purity for use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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